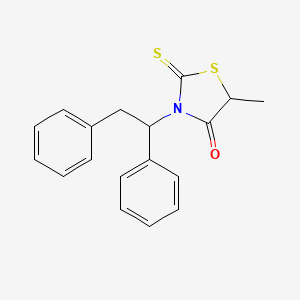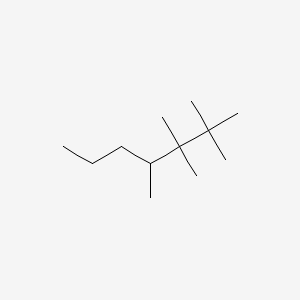
2,2,3,4-Tetramethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4-Tetramethylheptane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms. This compound is part of the larger family of hydrocarbons, which are compounds made up entirely of hydrogen and carbon atoms. The structure of this compound includes a heptane backbone with four methyl groups attached at the 2nd, 3rd, and 4th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4-Tetramethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups. This process typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as catalytic cracking and reforming of petroleum fractions. These methods allow for the efficient production of branched alkanes, including this compound, from crude oil.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4-Tetramethylheptane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce ketones or carboxylic acids, while reduction reactions may yield alkanes or alcohols.
Scientific Research Applications
2,2,3,4-Tetramethylheptane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: It may be used in studies of lipid metabolism and the effects of branched alkanes on biological systems.
Medicine: Research into the potential therapeutic uses of branched alkanes, including their effects on cell membranes and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a component in fuels and lubricants.
Mechanism of Action
The mechanism of action of 2,2,3,4-Tetramethylheptane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it can interact with lipid membranes, affecting their fluidity and permeability. Additionally, it may be metabolized by enzymes in the liver, leading to the formation of various metabolites that can exert biological effects.
Comparison with Similar Compounds
2,2,3,4-Tetramethylheptane can be compared to other similar compounds, such as:
2,2,3,3-Tetramethylheptane: Another branched alkane with a similar structure but different branching pattern.
2,2,4,4-Tetramethylheptane: A compound with a different arrangement of methyl groups on the heptane backbone.
2,2,3,4-Tetramethylpentane: A shorter chain alkane with a similar branching pattern.
The uniqueness of this compound lies in its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity.
Properties
CAS No. |
61868-41-5 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,3,4-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-7-8-9(2)10(3)11(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
HPKDRGPKZGWSND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide](/img/structure/B14548545.png)


![5-([1,1'-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole](/img/structure/B14548568.png)




![S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate](/img/structure/B14548582.png)
![2,3-Bis{2-[2-(methylsulfanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14548587.png)
![2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14548591.png)


![2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14548615.png)
